PqsD Enzyme Inhibition: Diethylsulfamoyl vs. Dimethylsulfamoyl Analog Comparison
In a head-to-head comparison of sulfamoylbenzamide PqsD inhibitors, the 3-(N,N-diethylsulfamoyl)benzamido derivative demonstrated superior enzyme inhibition relative to its dimethylsulfamoyl counterpart [1]. This quantifiable difference highlights the impact of N-alkyl chain length on target engagement, a critical parameter for lead optimization in anti-virulence drug discovery [1].
| Evidence Dimension | PqsD Enzyme Inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 44% inhibition at 0.05 mM (2-[[3-(diethylsulfamoyl)benzoyl]amino]-6-methoxybenzoic acid derivative) |
| Comparator Or Baseline | 35% inhibition at 0.05 mM (2-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid derivative) |
| Quantified Difference | 9 percentage points higher inhibition (26% relative improvement) |
| Conditions | In vitro PqsD enzyme inhibition assay using recombinant P. aeruginosa PqsD, compound concentration 0.05 mM [1] |
Why This Matters
This direct comparative inhibition data provides quantitative justification for selecting the diethylsulfamoyl building block over the dimethyl analog when designing or optimizing PqsD-targeting compounds, as the ethyl substitution yields measurably higher target engagement.
- [1] Weidel, E.; de Jong, J. C.; Brengel, C.; Storz, M. P.; Braunshausen, A.; Negri, M.; Plaza, A.; Steinbach, A.; Müller, R.; Hartmann, R. W. Structure Optimization of 2-Benzamidobenzoic Acids as PqsD Inhibitors for Pseudomonas aeruginosa Infections and Elucidation of Binding Mode by SPR, STD NMR, and Molecular Docking. J. Med. Chem. 2013, 56, 6146–6155. (Data extracted from BRENDA enzyme database entry for EC 2.3.1.230) View Source
